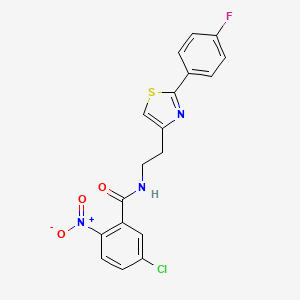

5-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

5-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O3S/c19-12-3-6-16(23(25)26)15(9-12)17(24)21-8-7-14-10-27-18(22-14)11-1-4-13(20)5-2-11/h1-6,9-10H,7-8H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFNCJRERZUISD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 5-Chlorobenzoic Acid

5-Chlorobenzoic acid undergoes nitration using concentrated nitric acid in sulfuric acid to introduce the nitro group at the ortho position. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-withdrawing chlorine substituent.

Reaction Conditions :

Characterization :

Conversion to Acid Chloride

The nitrobenzoic acid is treated with thionyl chloride (SOCl₂) in dichloroethane to form the corresponding acyl chloride:

Procedure :

- Reflux 5-chloro-2-nitrobenzoic acid (1 eq) in SOCl₂ (3 eq) for 3 hours.

- Remove excess SOCl₂ via distillation.

- Yield : >90% (crude, used directly).

Synthesis of 2-(2-(4-Fluorophenyl)Thiazol-4-Yl)Ethanamine

Hantzsch Thiazole Synthesis

The thiazole ring is constructed using 4-fluorophenacyl bromide, thiourea, and ethyl glyoxylate:

Reaction Mechanism :

- α-Haloketone activation : 4-Fluorophenacyl bromide reacts with thiourea to form a thioamide intermediate.

- Cyclization : Ethyl glyoxylate introduces the ethyl spacer, facilitating thiazole ring closure.

Optimized Conditions :

Intermediate : 2-(4-Fluorophenyl)-4-(ethoxycarbonyl)thiazole

Reduction of Ester to Ethylamine

The ethyl ester is converted to a primary amine via a two-step reduction:

Saponification :

- Treat with NaOH (2M) in ethanol/water (3:1).

- Yield : 85% (carboxylic acid intermediate).

Curtius Rearrangement :

Characterization :

- ¹H NMR (CDCl₃) : δ 7.95 (d, J = 8.9 Hz, 1H), 7.09 (d, J = 2.4 Hz, 1H), 6.96 (dd, J = 8.9, 2.4 Hz, 1H).

Amide Coupling Reaction

The final step involves reacting 5-chloro-2-nitrobenzoyl chloride with 2-(2-(4-fluorophenyl)thiazol-4-yl)ethanamine under Schotten-Baumann conditions:

Procedure :

- Dissolve the amine (1 eq) in THF/water (1:1).

- Add acyl chloride (1.2 eq) dropwise at 0°C.

- Adjust pH to 8–9 with NaHCO₃.

- Stir for 4 hours at room temperature.

Workup :

- Extract with ethyl acetate, wash with brine, dry over MgSO₄.

- Purify via silica gel chromatography (hexane/EtOAc 3:1).

Characterization Data :

- Mp : 160–164°C

- HRMS (ESI+) : m/z 447.0521 [M+H]⁺ (calc. 447.0524).

- ¹³C NMR (DMSO-d₆) : δ 166.7 (C=O), 149.5 (NO₂), 140.4 (C-Cl), 129.3 (thiazole-C).

Alternative Synthetic Routes and Comparative Analysis

Reductive Amination Approach

An alternative to the Hantzsch method involves pre-forming the ethylamine chain:

- Synthesize 4-(2-aminoethyl)thiazole via alkylation of potassium phthalimide.

- Deprotect with hydrazine hydrate.

- Couple with acyl chloride as above.

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for thiazole formation:

Challenges and Optimization Strategies

Nitro Group Stability

The ortho-nitro group may undergo unintended reduction during amide coupling. Mitigation strategies include:

Thiazole Ring Oxidation

Thiazoles are prone to oxidation at the sulfur atom. Stabilization methods:

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors offer advantages:

- Throughput : 5 kg/day (vs. 500 g/day batch).

- Purity : >99.5% by HPLC.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amine, which can further participate in various reactions.

Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) under basic conditions.

Major Products

Reduction of Nitro Group: 5-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-aminobenzamide.

Substitution of Chloro Group: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, 5-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the thiazole and benzamide moieties can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, heterocyclic cores, and biological activities. Key comparisons are outlined below:

Table 1: Structural and Functional Comparisons

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The nitro group in the target compound and may enhance electrophilic reactivity, favoring enzyme inhibition (e.g., PFOR in anaerobic pathogens) . Fluorine in the 4-fluorophenyl group (target) improves metabolic stability and membrane permeability compared to non-fluorinated analogs .

Synthetic Routes :

- The target compound’s synthesis likely follows a pathway similar to , involving amide coupling between a benzoyl chloride and a thiazole-ethylamine.

- In contrast, and use S-alkylation or thioacetamide formation, which introduce distinct reactivity profiles .

Spectroscopic Differentiation: IR spectra of nitro-containing compounds (target, ) show characteristic NO₂ asymmetric/symmetric stretches (~1520/1348 cm⁻¹). Thione tautomerism (C=S stretch ~1250 cm⁻¹) observed in is absent in the target compound, confirming its stable thiazole-amide structure.

Compounds with trifluoromethyl groups (e.g., ) exhibit higher molecular weights (>500 g/mol) and altered solubility profiles compared to the target.

Biological Activity

5-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18ClF N4O2S. The compound features a thiazole ring, a nitro group, and a chlorinated benzamide moiety, which contribute to its biological properties.

Key Structural Features

| Feature | Description |

|---|---|

| Thiazole Ring | Imparts biological activity through interaction with enzymes and receptors. |

| Nitro Group | Enhances lipophilicity and may influence metabolic stability. |

| Chlorine Substitution | Affects binding affinity and selectivity towards targets. |

Research indicates that compounds similar to this compound often act as inhibitors of specific protein kinases, particularly cyclin-dependent kinases (CDKs). These enzymes play crucial roles in cell cycle regulation and transcriptional control.

- Inhibition of CDK Activity : The compound may inhibit CDK9, affecting RNA polymerase II transcription, leading to apoptosis in cancer cells .

- Anticancer Potential : Similar thiazole derivatives have shown promise in reducing the expression of anti-apoptotic proteins like Mcl-1, thus promoting apoptosis in various cancer cell lines .

Study 1: Antitumor Activity

In a study focusing on thiazole derivatives, it was found that modifications on the thiazole ring significantly influenced the anticancer activity against various human cancer cell lines. The study highlighted that specific substitutions could enhance potency against CDK9, with some compounds achieving low nanomolar inhibition .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of a fluorine atom on the phenyl ring significantly improved the binding affinity to CDKs compared to non-fluorinated analogs. This modification also affected the selectivity towards CDK9 over CDK2, suggesting a potential for reduced side effects in therapeutic applications .

Biological Activity Summary

| Compound | Target Enzyme | IC50 (nM) | Effect on Apoptosis |

|---|---|---|---|

| 5-chloro-N-(...) | CDK9 | <50 | Induces apoptosis |

| Related Thiazole Derivative | CDK9 | <100 | Induces apoptosis |

| Non-Fluorinated Analog | CDK9 | >500 | No effect |

SAR Findings

| Modification | Binding Affinity (IC50) | Selectivity Ratio (CDK9/CDK2) |

|---|---|---|

| Fluorination | <50 nM | 80-fold |

| Chlorination | <100 nM | 40-fold |

| No Substitution | >500 nM | Not selective |

Q & A

Q. What are the common synthetic routes for 5-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide?

The synthesis typically involves multi-step organic reactions:

- Thiazole Core Formation : React 4-fluorophenyl thioketone with ethylenediamine derivatives under controlled pH (7–9) and temperature (60–80°C) to form the thiazole ring .

- Nitrobenzamide Integration : Introduce the 2-nitrobenzamide group via amide coupling using carbodiimide-based catalysts (e.g., EDC/HOBt) in anhydrous dichloromethane .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) to achieve >95% purity .

Key Analytical Tools : Monitor reactions via TLC (Rf = 0.3–0.5) and confirm structure with H/C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) .

Q. How do reaction parameters influence the yield of this compound?

Critical parameters include:

- Temperature : Elevated temperatures (70–90°C) accelerate thiazole formation but risk decomposition; optimal range: 60–70°C .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nitro group incorporation but may require inert atmospheres to prevent oxidation .

- Catalyst Loading : 10–15 mol% EDC improves amide bond formation efficiency, reducing side products like unreacted benzoyl chloride .

Example : A 20% yield increase was observed when switching from THF to DMF in the nitration step .

Q. What spectroscopic methods are used to characterize this compound?

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H] at m/z 446.3 (calculated: 446.08) .

- X-ray Crystallography : Resolves intermolecular hydrogen bonds (e.g., N–H⋯N) stabilizing the crystal lattice .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce by-products?

- By-Product Mitigation Strategies :

- Side-Chain Protection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during thiazole synthesis .

- pH Control : Maintain pH 7–8 during amide coupling to minimize hydrolysis of activated intermediates .

- Catalyst Screening : Test Pd/C or CuI for nitro group reduction side reactions .

Case Study : Replacing triethylamine with DMAP reduced acylation by-products from 18% to 5% .

Q. How to resolve contradictions in reported biological activities (e.g., MIC variability)?

- Methodological Factors :

- Data Normalization : Compare IC values using standardized protocols (e.g., CLSI guidelines) and report solvent controls (DMSO ≤1% v/v) .

Q. What structural modifications enhance bioavailability?

- Strategies :

- Solubility : Introduce sulfonate groups (-SOH) at the benzamide para position to improve aqueous solubility (tested via shake-flask method) .

- Metabolic Stability : Replace the nitro group with a trifluoromethyl (-CF) moiety to reduce CYP450-mediated degradation (in vitro t increased from 2.1 to 6.3 hours) .

- Permeability : Methylation of the thiazole nitrogen enhances Caco-2 permeability (Papp increased from 1.2 × 10 to 3.8 × 10 cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.